molecular formula C13H21N5S B8612558 N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-55-6

N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide

Cat. No. B8612558
M. Wt: 279.41 g/mol
InChI Key: XZQILJBKNXDZES-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 50 ml. of anhydrous ether is added a solution of 3.45 g. of tert-butyl isothiocyanate in 50 ml. of anhydrous ether. The mixture is stirred for 30minutes and the resulting solid is collected and recrystallized from 50 ml.of ethanol, giving 5.85 g. of the desired product as white crystals, m.p. 153°-156° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[C:13]([N:17]=[C:18]=[S:19])([CH3:16])([CH3:15])[CH3:14]>CCOCC>[C:13]([NH:17][C:18]([N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)=[S:19])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 50 ml
CUSTOM
Type
CUSTOM
Details
of ethanol, giving 5.85 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)NC(=S)N1CCN(CC1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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